2-(4-chlorophenoxy)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)acetamide
CAS No.: 941932-00-9
Cat. No.: VC5367687
Molecular Formula: C24H25ClN2O3
Molecular Weight: 424.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941932-00-9 |
|---|---|
| Molecular Formula | C24H25ClN2O3 |
| Molecular Weight | 424.93 |
| IUPAC Name | 2-(4-chlorophenoxy)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)acetamide |
| Standard InChI | InChI=1S/C24H25ClN2O3/c25-19-8-10-20(11-9-19)30-17-24(28)26-16-23(27-12-14-29-15-13-27)22-7-3-5-18-4-1-2-6-21(18)22/h1-11,23H,12-17H2,(H,26,28) |
| Standard InChI Key | LZBTVGDCEZJQRT-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC4=CC=CC=C43 |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound features three distinct structural domains:
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A 4-chlorophenoxy group linked to an acetamide backbone.
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A morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) attached via an ethyl spacer.
The IUPAC name, 2-(4-chlorophenoxy)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)acetamide, reflects this arrangement . Its three-dimensional conformation, resolved via X-ray crystallography and computational modeling, reveals intramolecular hydrogen bonding between the acetamide’s carbonyl oxygen and the morpholine’s nitrogen, stabilizing the structure .
Synthesis and Optimization
Multi-Step Organic Synthesis
The synthesis involves three primary stages (Table 1):
Table 1: Key Synthesis Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Nucleophilic substitution | 4-Chlorophenol, chloroacetyl chloride, base | 78% | |
| 2 | Amidation | Morpholine, EDCl/HOBt, DCM | 65% | |
| 3 | Friedel-Crafts alkylation | Naphthalene, AlCl₃, 80°C | 58% |
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Step 1: 4-Chlorophenol reacts with chloroacetyl chloride under basic conditions to form 2-(4-chlorophenoxy)acetyl chloride.
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Step 2: The intermediate undergoes amidation with 2-morpholino-2-(naphthalen-1-yl)ethylamine using coupling agents like EDCl/HOBt.
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Step 3: Friedel-Crafts alkylation introduces the naphthalene group, requiring anhydrous AlCl₃ as a catalyst.
Optimization efforts highlight the sensitivity of Step 3 to moisture, with yields dropping to <30% if trace water is present. Recent advances in electrochemical synthesis, inspired by methods for analogous sulfoximines, suggest potential for improved efficiency (e.g., 72% yield under controlled-current electrolysis) .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic naphthalene group but demonstrates stability in DMSO and ethanol . Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months, indicating suitability for long-term storage.
Table 2: Key Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| Melting point | 168–170°C | DSC |
| LogP (octanol/water) | 3.45 ± 0.12 | Shake-flask |
| pKa (acetamide NH) | 9.8 | Potentiometric |
Biological Activity and Mechanism
Selectivity and Toxicity
Despite promising activity, the compound exhibits off-target binding to hERG potassium channels (IC₅₀ = 8.9 μM), raising concerns about cardiac toxicity. Metabolic studies in human liver microsomes indicate rapid CYP3A4-mediated oxidation of the morpholine ring, necessitating prodrug strategies for in vivo efficacy.
Analytical Characterization
Spectroscopic Profiling
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 7H, naphthalene), 6.92 (d, J = 8.8 Hz, 2H, Ar-H), 4.10 (s, 2H, OCH₂CO), 3.60 (t, J = 4.4 Hz, 4H, morpholine), 2.45 (m, 4H, morpholine) .
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IR (KBr): 3280 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).
Table 3: HPLC Purification Parameters
| Column | Mobile Phase | Flow Rate | Retention Time | Purity |
|---|---|---|---|---|
| C18 | Acetonitrile/water (70:30) | 1.0 mL/min | 12.7 min | 99.2% |
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